1.2-Epoxy-4-vinylcyclohexane (1,2-EVC) is a chemical compound with the formula C8H12O. It is a colorless liquid commonly used as a chemical intermediate in various organic synthesis reactions [, ]. This section will explore specific research applications of 1,2-EVC.
One major application of 1,2-EVC is as a precursor for the synthesis of epoxy resins and polymers. Epoxy resins are a class of thermosetting polymers known for their excellent chemical resistance, mechanical strength, and adhesion properties []. 1,2-EVC undergoes ring-opening polymerization to form polyethers, which are then cured with hardeners to form the final epoxy resin [, ].
1,2-EVC can also act as a monomer for the synthesis of various specialty polymers. These polymers can exhibit unique properties depending on the reaction conditions and other co-monomers used. For example, research has explored the use of 1,2-EVC in the synthesis of biodegradable polymers with potential applications in drug delivery and tissue engineering [].
1,2-Epoxy-4-vinylcyclohexane (CAS Number: 106-86-5) is an organic compound belonging to the class of cyclohexene oxides. It often exists as a mixture of isomers []. Due to its reactive epoxide ring and the presence of a vinyl group, it holds potential interest in organic synthesis and polymer chemistry [].
The key feature of 1,2-Epoxy-4-vinylcyclohexane is its cyclic structure. It consists of a six-membered cyclohexane ring with a three-membered epoxide ring attached at positions 1 and 2. Additionally, a vinyl group (CH2=CH-) is present at the 4th position on the cyclohexane ring [, ]. This combination of functional groups (epoxide and vinyl) makes the molecule interesting for various chemical transformations.
For example, reaction with a strong acid like HCl can result in the following ring-opening reaction:
C₈H₁₂O + HCl → Cl-C₆H₁₁OH + CH₃CH₂CHO (Eq. 1) []
Here, the epoxide ring is cleaved by HCl, forming a chlorinated alcohol and acetaldehyde.
Flammable;Irritant;Health Hazard;Environmental Hazard